6-Bromo-N,N-dimethylpyridine-3-sulfonamide: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Utility
6-Bromo-N,N-dimethylpyridine-3-sulfonamide: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Utility
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of functionalized heteroaryl scaffolds is critical for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. 6-Bromo-N,N-dimethylpyridine-3-sulfonamide (CAS: 1216077-29-0)[1] has emerged as a highly versatile bis-electrophilic building block[]. As a Senior Application Scientist, I frequently utilize this scaffold to introduce the lipophilic, metabolically stable N,N-dimethylsulfonamide pharmacophore into complex molecules.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows associated with 6-bromo-N,N-dimethylpyridine-3-sulfonamide. By understanding the causality behind its reactivity—specifically the synergistic electron-withdrawing effects of the pyridine nitrogen and the sulfonamide group—researchers can reliably deploy this reagent in cross-coupling and nucleophilic aromatic substitution (SNAr) cascades.
Structural and Physicochemical Profiling
The structural architecture of 6-bromo-N,N-dimethylpyridine-3-sulfonamide consists of a highly electron-deficient pyridine core substituted with a bromine atom at the C-6 position (ortho to the pyridine nitrogen) and an N,N-dimethylsulfonamide group at the C-3 position[3].
The absence of an acidic N-H bond in the sulfonamide moiety is a critical design feature. Primary sulfonamides (pKa ~10) often consume stoichiometric bases or coordinate to transition metal catalysts, leading to sluggish reaction kinetics. The N,N-dimethylation circumvents these issues, rendering the functional group inert under strongly basic or transition-metal-catalyzed conditions[].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 6-Bromo-N,N-dimethylpyridine-3-sulfonamide |
| CAS Registry Number | 1216077-29-0[4] |
| Molecular Formula | C₇H₉BrN₂O₂S[1] |
| Molecular Weight | 265.13 g/mol [5] |
| SMILES String | CN(C)S(=O)(=O)c1ccc(Br)nc1[6] |
| Appearance | White to pale yellow solid[3] |
| Calculated LogP | ~1.8 (Lipophilic, suitable for CNS/oral drug design) |
| Pyridine pKa | ~0 to 1.0 (Highly deactivated by dual electron-withdrawing groups) |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O[7] |
Chemical Reactivity and Mechanistic Rationale
The utility of 6-bromo-N,N-dimethylpyridine-3-sulfonamide stems from its highly predictable reactivity profile. The core is subjected to intense electron withdrawal, making the C-6 position highly susceptible to oxidative addition by low-valent palladium species and direct attack by nucleophiles.
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Nucleophilic Aromatic Substitution (SNAr): The C-6 bromine is highly activated. When a nucleophile (e.g., an amine or alkoxide) attacks the C-6 position, the resulting anionic Meisenheimer intermediate is stabilized by both the electronegative pyridine nitrogen and the para-disposed sulfonamide group.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond readily undergoes oxidative addition. The N,N-dimethylsulfonamide group does not poison the palladium catalyst, allowing for highly efficient Suzuki-Miyaura and Buchwald-Hartwig couplings.
Caption: Reactivity map of 6-bromo-N,N-dimethylpyridine-3-sulfonamide highlighting functional divergence.
Experimental Workflows and Protocols
To ensure self-validating and reproducible results, the following protocols have been optimized for laboratory-scale synthesis.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 6-bromo-N,N-dimethylpyridine-3-sulfonamide with an arylboronic acid. The use of Pd(dppf)Cl₂ is recommended due to its robust performance with electron-deficient heteroaryl bromides.
Reagents Required:
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6-Bromo-N,N-dimethylpyridine-3-sulfonamide (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
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K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine the heteroaryl bromide, arylboronic acid, and K₂CO₃.
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Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the phosphine ligand and the formation of inactive Pd(II) dead-end complexes.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.
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Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–8 hours. Monitor conversion via LC-MS or TLC.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the coupled product.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Due to the extreme electron deficiency of the core, SNAr with secondary amines (e.g., morpholine, piperidine) proceeds smoothly without transition metal catalysis.
Step-by-Step Methodology:
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Dissolve 6-bromo-N,N-dimethylpyridine-3-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).
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Add the secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, driving the equilibrium forward.
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Stir the mixture at 100 °C for 12 hours.
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Quench by pouring the mixture into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.
Safety, Handling, and Storage
As with all halogenated heteroaromatics, strict laboratory safety protocols must be observed[8].
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Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[8].
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PPE Requirements: Handle in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a standard lab coat[8].
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Storage Conditions: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. To prevent gradual degradation or hydrolysis over long-term storage, maintaining an inert atmosphere (Nitrogen or Argon) inside the desiccator is recommended[5].
References
-
American Elements. 6-Bromo-N,N-dimethylpyridine-3-sulfonamide | CAS 1216077-29-0. Retrieved from[Link]
Sources
- 1. CAS: 1216077-29-0 | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. aablocks.com [aablocks.com]
- 5. kewelchem.com [kewelchem.com]
- 6. 6-Bromo-N,N-dimethylpyridine-3-sulfonamide [synhet.com]
- 7. K145,1309444-75-4 - LookChemical.com [lookchemical.com]
- 8. 4810-41-7|N,N-Dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
